molecular formula C9H7NO3 B1314337 1-Oxoisoindoline-5-carboxylic acid CAS No. 23386-40-5

1-Oxoisoindoline-5-carboxylic acid

Cat. No.: B1314337
CAS No.: 23386-40-5
M. Wt: 177.16 g/mol
InChI Key: OLKKGIPWCIURHH-UHFFFAOYSA-N
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Description

1-Oxoisoindoline-5-carboxylic acid is a heterocyclic compound that belongs to the class of isoindoline derivatives This compound is characterized by a fused ring system consisting of a benzene ring and a nitrogen-containing five-membered ring

Mechanism of Action

Target of Action

Similar compounds, such as oxoisoindoline derivatives, have been reported to inhibit acetylcholinesterase , which plays a crucial role in nerve signal transmission by breaking down acetylcholine, a neurotransmitter.

Mode of Action

It’s synthesized through a reaction involving 2-formylbenzoic acid, an amine, and an isocyanide .

Biochemical Pathways

Similar compounds have been reported to affect the cholinergic system by inhibiting acetylcholinesterase , which could potentially impact various downstream effects related to nerve signal transmission.

Result of Action

Similar compounds have shown potential anticancer properties and improved cellular permeability when used in a nano-emulgel strategy .

Action Environment

Similar compounds have been reported to show increased potency against certain cancer cell lines when delivered using a nano-emulgel strategy , suggesting that the delivery method could potentially influence the compound’s action.

Biochemical Analysis

Biochemical Properties

1-Oxoisoindoline-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with carboxylesterases, which are enzymes that hydrolyze ester bonds . These interactions are essential for the compound’s role in metabolic processes. Additionally, this compound has been found to possess antioxidant properties, which are significant in protecting cells from oxidative stress . The compound’s ability to scavenge free radicals and inhibit lipid peroxidation highlights its importance in maintaining cellular health.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s antioxidant properties help mitigate oxidative damage in cells, thereby protecting cellular components such as lipids, proteins, and nucleic acids . This protective effect is crucial in preventing chronic diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. Furthermore, this compound has been shown to modulate the activity of certain enzymes involved in cellular metabolism, thereby influencing metabolic pathways and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. The compound binds to carboxylesterases, leading to the hydrolysis of ester bonds and the release of free acids . This interaction is essential for the compound’s role in metabolic processes. Additionally, this compound has been found to inhibit the activity of certain enzymes, thereby modulating biochemical pathways and cellular functions . The compound’s ability to scavenge free radicals and inhibit lipid peroxidation further highlights its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments Long-term studies have demonstrated that the compound’s antioxidant properties persist over time, providing sustained protection against oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound exhibit beneficial effects, such as antioxidant activity and protection against oxidative damage . High doses may lead to toxic or adverse effects, including cellular toxicity and disruption of metabolic pathways . It is essential to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing any potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as carboxylesterases, which play a crucial role in the hydrolysis of ester bonds . This interaction is essential for the compound’s metabolism and its subsequent effects on cellular function. Additionally, this compound has been found to influence metabolic flux and metabolite levels, thereby modulating energy production and cellular metabolism . Understanding the compound’s involvement in metabolic pathways is crucial for elucidating its biochemical properties and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported across cellular membranes through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, where it exerts its biochemical effects. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential and minimizing any potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various biomolecules and enzymes . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments or organelles. Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxoisoindoline-5-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 1-oxoisoindoline-5-carbonitrile with sulfuric acid and acetic acid in water at elevated temperatures . Another method includes the Ugi reaction, which involves the condensation of 2-formylbenzoic acids, amines, and isocyanides .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the synthetic routes mentioned above suggests their potential adaptation for large-scale production. The Ugi reaction, in particular, is known for its efficiency and versatility, making it a suitable candidate for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-Oxoisoindoline-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxoisoindoline derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as isoindoline derivatives.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include Oxone and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like acyl chlorides, alcohols, and amines are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Oxoisoindoline derivatives.

    Reduction: Isoindoline derivatives.

    Substitution: Esters, amides, and other functionalized derivatives.

Comparison with Similar Compounds

Uniqueness: 1-Oxoisoindoline-5-carboxylic acid stands out due to its specific structural features and the versatility of its chemical reactions. Its ability to undergo various transformations and form diverse derivatives makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

1-oxo-2,3-dihydroisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-8-7-2-1-5(9(12)13)3-6(7)4-10-8/h1-3H,4H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKKGIPWCIURHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C(=O)O)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00511444
Record name 1-Oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23386-40-5
Record name 1-Oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a 100 mL round bottom flask containing methyl 1-oxoisoindoline-5-carboxylate (200 mg, 1.046 mmol) was added THF (6 mL) and H2O (2 mL) the mixture was stirred at 23° C. for 2 min. At this time, lithium hydroxide monohydrate (87 μL, 3.14 mmol) was added and the flask was gently heated on aluminum block for 5 min. The solid went into solution and LC/MS showed product formation. The contents of the reaction were poured into HCl (1 M, 15 mL) and extracted with DCM (15 mL). An emulsion formed, the layers separated, and a white solid formed at the boundary of the layers and stuck to the separatory funnel. This material was collected, dissolved in MeOH, and concentrated. After drying under high vacuum for 2 h, the 1-oxoisoindoline-5-carboxylic acid thus obtained was taken on directly to the next reaction without further purification.
Quantity
200 mg
Type
reactant
Reaction Step One
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Quantity
6 mL
Type
reactant
Reaction Step Two
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Quantity
2 mL
Type
solvent
Reaction Step Two
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lithium hydroxide monohydrate
Quantity
87 μL
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reactant
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Quantity
15 mL
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reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

1-oxoisoindoline-5-carbonitrile. To methyl 2-(bromomethyl)-4-cyanobenzoate (0.3 g, 1.18 mmol) in a sealed tube, was added 7N NH3 in MeOH (10 mL). The tube was then sealed and the reaction stirred at 40° C. for 18 h. The reaction progress was monitored by TLC (90% EtOAc in hexanes). The reaction was filtered to give the title compound as a white solid. 1H NMR (400MHz, DMSO-d6): δ 8.95 (s, 1H), 8.1 (s, 1H), 7.9 (d, J=8.0 Hz, 1H), 7.8 (d, J=8.0 Hz, 1H), 4.4 (s, 2H).
Quantity
0 (± 1) mol
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0.3 g
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Quantity
10 mL
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[Compound]
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hexanes
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Synthesis routes and methods III

Procedure details

methyl 2-(bromomethyl)-4-cyanobenzoate. To a stirred solution of methyl 4-cyano-2-methylbenzoate (1 g, 5.7 mmol) in CCl4 (30 mL), was added NBS (1.4 g, 6.2 mmol), and catalytic AIBN. The reaction mixture was stirred for 48 h at 80° C. The reaction progress was monitored by TLC (10% EtOAc in hexanes). The reaction was cooled to room temperature and diluted with water (25 mL). The organic layer was separated and the aqueous layer extracted with EtOAc (2×50 mL). The combined organic layers were washed with brine (50 mL), dried over Na2SO4, concentrated, and purified by column chromatography silica (60-120 mesh silica with 80-100% EtOAc in petroleum ether) as eluent to give the title compound as a colorless solid. 1H NMR (400 MHz, CDCl3): δ 8.05 (d, J=8.0 Hz, 1H), 7.78 (s, 1H), 7.6 (d, J=8.0 Hz, 1H), 4.9 (s, 2H), 4.0 (s, 3H).
Quantity
0 (± 1) mol
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reactant
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1 g
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1.4 g
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30 mL
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hexanes
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Quantity
25 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

methyl 4-cyano-2-methylbenzoate. To a stirred solution of methyl 4-bromo-2-methylbenzoate (2 g, 8.7 mmol) in DMF (20 mL), was added CuCN (1.9 g, 12.2 mmol). The reaction was then stirred at 175° C. for 6 h. The progress of the reaction was monitored by TLC (10% EtOAc in hexanes). The reaction was diluted with EtOAc (10 mL) and filtered through Celite® brand filtering agent. The filtrate was concentrated in vacuo and the material was purified by column chromatography (SiO2, 0-50% EtOAc in hexanes) to give the title compound. MS (ESI pos. ion) m/z: 177.1 (MH+).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
2 g
Type
reactant
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CuCN
Quantity
1.9 g
Type
reactant
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Quantity
20 mL
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solvent
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
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solvent
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Quantity
10 mL
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0 (± 1) mol
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Synthesis routes and methods V

Procedure details

To a methanol (5.0 mL) solution of methyl 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylate (0.33 g), a 1 mol/L aqueous sodium hydroxide solution (4.3 mL) was added, and the resultant was stirred at room temperature for 24 hours. A 1 mol/L aqueous hydrochloric acid solution was added to the reaction solution. The deposited solid was collected by filtration and dried to obtain the title compound (0.29 g) as a white solid.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0.33 g
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4.3 mL
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5 mL
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Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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